molecular formula C16H10F2N4 B6157009 7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline CAS No. 1817720-85-6

7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline

Cat. No.: B6157009
CAS No.: 1817720-85-6
M. Wt: 296.3
InChI Key:
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Description

7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline is a heterocyclic aromatic compound that features both quinoxaline and indazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, followed by the formation of the quinoxaline ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline
  • 7-fluoro-2-(7-methyl-2H-indazol-3-yl)quinoxaline
  • 5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline

Uniqueness

7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline is unique due to the presence of both fluorine atoms and the specific arrangement of the indazole and quinoxaline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline involves the synthesis of 5-fluoro-7-methyl-2H-indazole-3-carboxylic acid, which is then coupled with 7-fluoroquinoxaline-2-carboxylic acid using a coupling agent such as EDCI or DCC. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2,3-dichloroquinoxaline", "5-fluoro-7-methyl-2H-indazole-3-carboxylic acid", "7-fluoroquinoxaline-2-carboxylic acid", "Coupling agent (e.g. EDCI or DCC)", "Deprotecting agent (e.g. TFA)" ], "Reaction": [ "Step 1: Synthesis of 5-fluoro-7-methyl-2H-indazole-3-carboxylic acid", "Starting material: 2,3-dichloroquinoxaline", "Reactant: Methyl anthranilate, Sodium hydride, DMF", "Procedure: The starting material is reacted with methyl anthranilate and sodium hydride in DMF to yield 5-fluoro-7-methyl-2H-indazole-3-carboxylic acid.", "Step 2: Coupling of 5-fluoro-7-methyl-2H-indazole-3-carboxylic acid with 7-fluoroquinoxaline-2-carboxylic acid", "Starting materials: 5-fluoro-7-methyl-2H-indazole-3-carboxylic acid, 7-fluoroquinoxaline-2-carboxylic acid, coupling agent (e.g. EDCI or DCC)", "Procedure: The two starting materials are coupled using a coupling agent such as EDCI or DCC to yield the intermediate product.", "Step 3: Deprotection of intermediate product", "Starting material: Intermediate product", "Reactant: Deprotecting agent (e.g. TFA)", "Procedure: The intermediate product is deprotected using a deprotecting agent such as TFA to yield the final product, 7-fluoro-2-(5-fluoro-7-methyl-2H-indazol-3-yl)quinoxaline." ] }

CAS No.

1817720-85-6

Molecular Formula

C16H10F2N4

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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